molecular formula C11H18N4O2 B13337577 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13337577
M. Wt: 238.29 g/mol
InChI Key: GOMUCVPHXIWZAH-UHFFFAOYSA-N
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Description

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1504946-30-8, C₁₁H₁₈N₄O₂) is a heterocyclic compound featuring a triazole core fused with an azetidine (four-membered nitrogen-containing ring) substituted with an isopentyl group and a carboxylic acid moiety .

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1-[1-(3-methylbutyl)azetidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O2/c1-8(2)3-4-14-5-9(6-14)15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

GOMUCVPHXIWZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling of the Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Based on the available search results, here's what is known about the applications of the compound "1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid":

Scientific Research Applications

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde, a related compound, has several applications in scientific research. These applications may extend to 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, given their structural similarity.

Chemistry The related compound is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology The related compound is investigated for potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine The related compound is explored for its potential as a drug candidate because of its unique chemical structure and potential biological activities.

Industry The related compound is utilized in developing new materials like polymers and coatings, due to its reactive functional groups.

1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, which shares a similar triazole structure, exhibits diverse biological activities. Triazoles, in general, are known for their potential in medicinal chemistry .

Anticancer Activity

In vitro tests of the related compound, 1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, have demonstrated cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HCT1160.43Induces apoptosis and inhibits migration
MCF-72.7Arrests cell cycle at G1 phase
PC-30.6Induces ROS production leading to apoptosis

These findings suggest that the compound may disrupt cellular processes critical for cancer cell survival and proliferation.

Antimicrobial Activity

The related compound has also been investigated for its antimicrobial properties. Preliminary results indicate activity against a range of bacterial and fungal strains, potentially by interfering with microbial cell wall synthesis or function.

Case Studies

One study evaluated the effects of the related compound on HCT116 colorectal cancer cells, with results indicating a significant decrease in cell viability (IC50 value of 0.43 µM). The treatment led to morphological changes characteristic of apoptosis and reduced expression of mesenchymal markers while increasing epithelial markers.

Another investigation focused on its potential as an antimicrobial agent. The related compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range.

Additional Information

Mechanism of Action

The mechanism of action of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and biological activities of analogous compounds:

Compound Name Substituents/Modifications Key Properties/Activities References
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-Aminophenyl group at triazole N1 Antibacterial activity against Vibrio cholerae, Gram-positive/-negative pathogens
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl and 5-formyl groups Exhibits ring-chain tautomerism (20% cyclic hemiacetal in solution)
N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944) Carboxamide group, m-tolyl substituent CFTR inhibitor; synthesized via carbodiimide coupling
1-[1-(tert-Butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylic acid Boc-protected azetidine Intermediate for further functionalization (e.g., peptide coupling)
1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde Acetylated azetidine, aldehyde group Potential building block for Schiff base formation
Target Compound: 1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Isopentyl-substituted azetidine Hypothesized applications: enzyme inhibition, antimicrobial activity (based on analogs)
Key Observations:
  • Azetidine vs.
  • Carboxylic Acid vs. Carboxamide : The free carboxylic acid group (present in the target compound) enables salt formation and hydrogen bonding, whereas carboxamide derivatives (e.g., Z995908944) exhibit improved membrane permeability .
  • Isopentyl Group : The branched isopentyl chain may enhance lipophilicity compared to smaller substituents (e.g., Boc or acetyl groups), influencing pharmacokinetic properties like absorption and distribution .

Physicochemical Properties

  • Tautomerism : Unlike 5-formyl derivatives (e.g., ), the target compound lacks tautomeric behavior, simplifying its reactivity profile.
  • Solubility : The carboxylic acid group confers water solubility, while the isopentyl-azetidine moiety increases logP (predicted ~1.5–2.0), balancing hydrophilicity and lipophilicity .

Biological Activity

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, biological evaluations, and case studies.

Synthesis of 1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid

The synthesis of this compound typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of triazole rings, which are crucial for the biological activity of these compounds. The general synthetic route includes:

  • Preparation of the azide and alkyne precursors .
  • Conducting the CuAAC reaction under mild conditions.
  • Purification through crystallization or chromatography.

Anticancer Activity

Research has shown that various triazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with triazole cores can inhibit cell growth in multiple cancer cell lines:

  • In vitro studies indicated that derivatives similar to 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid showed moderate to high cytotoxicity against melanoma, colon cancer, and breast cancer cell lines. The National Cancer Institute's NCI60 cell line screening revealed some compounds with an IC50 value ranging from 10 to 30 μM against these cancers .

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. Compounds containing the triazole ring have been reported to exhibit activity against various bacterial and fungal strains. For example:

  • In vitro tests demonstrated that certain triazoles could inhibit the growth of Staphylococcus aureus and Candida albicans at low concentrations .

Antitubercular Activity

Recent studies have focused on the potential of triazole derivatives as anti-tubercular agents. The incorporation of quinoline motifs with triazole cores has shown enhanced activity against Mycobacterium tuberculosis.

  • Molecular docking studies indicated that these compounds could effectively inhibit the InhA enzyme involved in mycolic acid biosynthesis in M. tuberculosis, with some exhibiting MIC values as low as 12.5 μg/mL .

Case Studies

Several case studies highlight the biological efficacy of triazole derivatives:

StudyCompoundActivityCell Line/TargetReference
1Triazole derivative AAnticancerMCF-7 (breast)
2Triazole derivative BAntitubercularM. tuberculosis
3Triazole derivative CAntimicrobialCandida albicans

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